![molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benciloxi)-2,4-dicloro[(4-metoxifenil)sulfonil]anilino}-N-(4-clorofenil)acetamida CAS No. 338961-76-5](/img/structure/B2408716.png)
2-{5-(benciloxi)-2,4-dicloro[(4-metoxifenil)sulfonil]anilino}-N-(4-clorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide is a synthetic chemical that holds interest due to its structural complexity and potential utility across various fields of research. Known for its unique sulfonamide backbone, this compound exhibits distinctive reactivity and functionality due to its multiple substituents.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for more complex molecules, due to its versatile functional groups.
Biology
The biological activity of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities, attributable to the unique reactivity of the sulfonamide group.
Industry
Industrial applications might involve this compound as a precursor in the synthesis of dyes, polymers, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions, starting from commercially available reagents. Here’s an outline of one possible synthetic route:
Aromatic Nucleophilic Substitution: : Reaction of 2,4-dichloro-5-(benzyloxy)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acylation Reaction: : The sulfonamide intermediate undergoes acylation with 4-chlorophenylacetyl chloride to produce the final compound.
Industrial Production Methods
For large-scale production, the optimization of reaction conditions (such as temperature, solvent choice, and reagent concentration) is crucial. Catalysts and phase-transfer agents might be used to enhance yield and selectivity. Continuous-flow reactors could be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidative conditions may lead to modification of the aromatic ring or the side chains.
Reduction: : Can target the nitro groups or aromatic rings, if present in derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Alkyl halides, strong bases such as sodium hydride.
Major Products Formed
The specific products depend on the reaction type. For instance, oxidation might introduce hydroxyl groups to the aromatic rings, while substitution might attach various alkyl or aryl groups to the structure.
Mecanismo De Acción
The 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide exerts its effects primarily through interaction with biological macromolecules.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
Signaling Pathways: : May influence various cellular signaling pathways, particularly those related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: : Other sulfonamide-based compounds, such as sulfacetamide, exhibit similar functional properties.
Chlorinated Anilines: : Compounds like 2,4-dichloroaniline share structural features and may have comparable reactivity.
Benzyl Ethers: : Molecules like benzyl phenyl ether can be compared in terms of the benzyloxy functional group.
Uniqueness
The uniqueness of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide lies in the combination of its functional groups, providing a distinct chemical profile that can be exploited for specific applications in various scientific fields.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPFXMGSCFPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
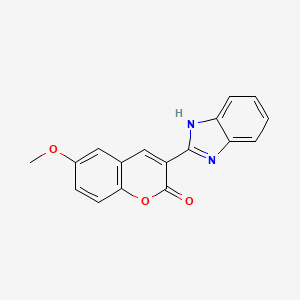
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

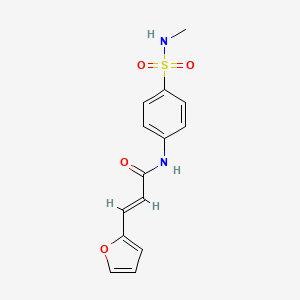
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
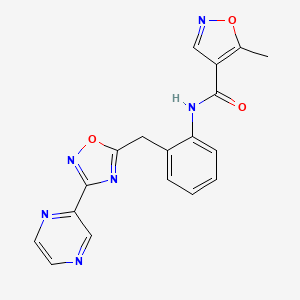
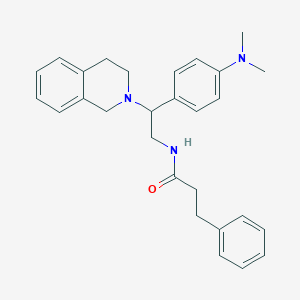
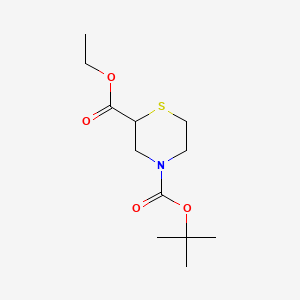

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)


